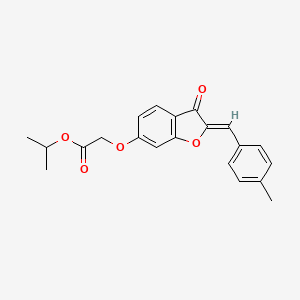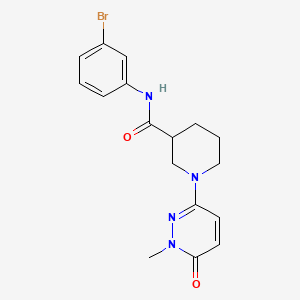
4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3OS and its molecular weight is 307.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Divalent N(I) Character
4-(2,5-Dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, due to its structural similarity with N-(pyridin-2-yl)thiazol-2-amine derivatives, exhibits dynamic tautomerism and divalent nitrogen character. Quantum chemical analysis reveals the presence of six competitive isomeric structures with a small energy difference, indicating a delicate balance between various tautomeric forms. Some isomers demonstrate divalent nitrogen (N(I)) character, contributing to the compound's unique electronic properties and reactivity. The compound's tautomerism is influenced by the competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, which significantly impacts its electron-donating abilities (Bhatia, Malkhede, & Bharatam, 2013).
Structural Characterization and Polymorphism
Structural characterization of derivatives closely related to this compound reveals insights into polymorphism and intermolecular interactions. Studies on polymorphic forms of thiourea derivatives and their crystal structures demonstrate the significance of hydrogen bonding patterns and molecular twisting. These features play a crucial role in determining the physical properties of the compound and its derivatives, affecting solubility, stability, and reactivity. Such structural insights are vital for designing compounds with desired physical and chemical properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Non-Covalent Interactions
The study of non-covalent interactions in derivatives closely related to this compound emphasizes the compound's potential in forming stable molecular complexes. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular recognition processes, which are fundamental in biological systems and materials science. Understanding these interactions enables the design of molecules with specific binding affinities, which is essential for developing new pharmaceuticals and materials (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).
Eigenschaften
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-7-11(10(2)18-9)12-8-19-14(16-12)17-13-5-3-4-6-15-13;/h3-8H,1-2H3,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESNVZQCRNSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)

![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
